molecular formula C11H6O2S B13696565 Naphtho[2,3-d][1,3]dioxole-2-thione

Naphtho[2,3-d][1,3]dioxole-2-thione

Cat. No.: B13696565
M. Wt: 202.23 g/mol
InChI Key: FCWDBBNDNTVIGC-UHFFFAOYSA-N
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Description

Naphtho[2,3-d][1,3]dioxole-2-thione is an organic compound with the molecular formula C11H6O2S It is a derivative of naphtho[2,3-d][1,3]dioxole, where a thione group replaces one of the oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[2,3-d][1,3]dioxole-2-thione can be synthesized through several methods. One common approach involves the reaction of naphtho[2,3-d][1,3]dioxole with sulfurizing agents under controlled conditions. For instance, the reaction with Lawesson’s reagent or phosphorus pentasulfide can yield the desired thione derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-d][1,3]dioxole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid for nitration, acetic anhydride for acetylation, bromine for bromination.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitrated, acetylated, and brominated derivatives.

Scientific Research Applications

Naphtho[2,3-d][1,3]dioxole-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphtho[2,3-d][1,3]dioxole-2-thione involves its interaction with molecular targets through its thione group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Naphtho[2,3-d][1,3]dioxole-2-thione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H6O2S

Molecular Weight

202.23 g/mol

IUPAC Name

benzo[f][1,3]benzodioxole-2-thione

InChI

InChI=1S/C11H6O2S/c14-11-12-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h1-6H

InChI Key

FCWDBBNDNTVIGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)OC(=S)O3

Origin of Product

United States

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